In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline
In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
CAS Number: 6635-91-2
Alternative Names: 6-methoxy-4-methylpyridin-3-amine, 5-amino-2-methoxy-4-methylpyridine
5-Amino-2-methoxy-4-picoline is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research and development.[1][2] Its chemical structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 5-Amino-2-methoxy-4-picoline.
| Property | Value | Source(s) |
| CAS Number | 6635-91-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Brown to light brown solid | Chem-Impex |
| Melting Point | 157-161 °C | Seedion |
| Boiling Point | 280.6 °C | Seedion |
| Storage Temperature | 2-8 °C | Chem-Impex |
Potential Applications in Drug Development
Research indicates that 5-Amino-2-methoxy-4-picoline holds promise as a scaffold for the development of novel therapeutics, primarily due to its potential to inhibit inducible nitric oxide synthase (iNOS).[4] Overexpression or dysregulation of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a key target for drug discovery.[4]
Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger signaling cascades that lead to the expression of the iNOS enzyme.[4][5] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), which can contribute to tissue damage and the perpetuation of the inflammatory response.[4][6] 5-Amino-2-methoxy-4-picoline, as a potential iNOS inhibitor, would interfere with this pathway, thereby reducing the pathological overproduction of NO.
Caption: Proposed mechanism of action for 5-Amino-2-methoxy-4-picoline in the iNOS signaling pathway.
Experimental Protocols
Synthesis of 5-Amino-2-methoxy-4-picoline
Materials and Reagents:
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A suitable brominated precursor such as 5-bromo-2-methoxy-4-picoline
-
Copper(I) oxide (Cu₂O)
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Ammonia solution (e.g., 28% NH₃·H₂O)
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Potassium carbonate (K₂CO₃)
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N,N'-Dimethylethylenediamine (DMEDA)
-
Ethylene glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Silica gel for chromatography
Generalized Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine precursor (1.0 mmol), Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%).
-
Addition of Solvents and Reagents: Add ethylene glycol (e.g., 2 mL) and the ammonia solution (20 equiv.).
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain 5-Amino-2-methoxy-4-picoline.
Note: This is a generalized protocol and would require optimization for the specific substrate.
In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against iNOS, adapted from methods used for other aminopyridine derivatives.[4][8] This assay typically measures the conversion of radiolabeled L-arginine to L-citrulline.
Materials and Reagents:
-
Purified recombinant iNOS enzyme
-
[³H]-L-arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)
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Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
Calmodulin
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Calcium chloride (CaCl₂)
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HEPES buffer
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5-Amino-2-methoxy-4-picoline (dissolved in a suitable solvent, e.g., DMSO)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Generalized Procedure:
-
Preparation of Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, calmodulin, and CaCl₂.
-
Addition of Inhibitor: Add varying concentrations of 5-Amino-2-methoxy-4-picoline to the reaction wells. Include a control group with no inhibitor.
-
Enzyme Addition and Pre-incubation: Add the iNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Start the reaction by adding [³H]-L-arginine.
-
Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.
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Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. This resin binds the unreacted [³H]-L-arginine.
-
Separation and Quantification: Centrifuge the samples to pellet the resin. Transfer the supernatant, which contains the [³H]-L-citrulline product, to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Generalized workflow for an in vitro iNOS inhibition assay.
References
- 1. Buy 5-Amino-2-methoxy-4-picoline | 6635-91-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. rsc.org [rsc.org]
- 8. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
